Cinnamyltriphenylphosphonium bromide
Description
Historical Context and Evolution of Phosphonium (B103445) Ylide Chemistry
The history of phosphonium ylide chemistry is intrinsically linked to the groundbreaking work of German chemist Georg Wittig. In the mid-20th century, Wittig and his colleagues discovered that phosphonium ylides could react with aldehydes or ketones to produce alkenes and a phosphine (B1218219) oxide, a transformation now famously known as the Wittig reaction. numberanalytics.comwikipedia.orgyoutube.comthermofisher.com This discovery, first reported in 1954, was a monumental achievement in organic synthesis, for which Wittig was awarded the Nobel Prize in Chemistry in 1979. numberanalytics.comwikipedia.orgnobelprize.orgwikipedia.org
Before the advent of the Wittig reaction, the synthesis of alkenes, particularly with specific stereochemistry and from complex starting materials, was often a challenging, multi-step process with limited control over the final product. youtube.com Wittig's method provided a direct and highly reliable route for converting carbonyl compounds into alkenes in a single step. youtube.com
The core of this chemistry lies in the formation of the phosphonium ylide itself. A phosphonium ylide is a neutral, dipolar molecule with a formal negative charge on a carbon atom adjacent to a positively charged phosphorus atom. wikipedia.orgyoutube.com These ylides are typically prepared by treating a phosphonium salt with a strong base. youtube.comfiveable.meyoutube.com The phosphonium salt is synthesized via the reaction of a phosphine, most commonly triphenylphosphine (B44618), with an alkyl halide. wikipedia.orgyoutube.com The choice of base for deprotonation depends on the acidity of the proton on the carbon next to the phosphorus. For simple alkyl groups, very strong bases like butyllithium (B86547) are necessary, whereas if the carbon bears an electron-withdrawing group, weaker bases can be employed. youtube.com
The mechanism of the Wittig reaction has been a subject of extensive study. It is generally accepted that the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a betaine (B1666868) intermediate which then cyclizes to form a four-membered ring called an oxaphosphetane. numberanalytics.comfiveable.me This intermediate subsequently decomposes to yield the desired alkene and a stable byproduct, triphenylphosphine oxide. numberanalytics.com The development of variations like the Horner-Wadsworth-Emmons reaction and the Schlosser modification has further expanded the scope and stereochemical control of olefination reactions. wikipedia.orgthermofisher.com
Strategic Importance of Cinnamyltriphenylphosphonium Bromide as a Reagent in Modern Synthesis
This compound is a specific quaternary phosphonium salt that holds significant strategic importance in contemporary organic synthesis. chemimpex.comcymitquimica.com It is a white to off-white solid that serves as a stable and readily available precursor for the corresponding phosphonium ylide. cymitquimica.com Its value lies in its application in the Wittig reaction to introduce a cinnamyl group ((E)-3-phenylprop-2-en-1-yl) into a molecule. This structural motif is present in a variety of natural products and biologically active compounds.
The synthesis of this compound is typically achieved by reacting cinnamyl bromide with triphenylphosphine. biomedres.us Cinnamyl bromide itself can be prepared from cinnamyl alcohol through various methods, such as treatment with phosphorus tribromide. orgsyn.orgchemicalbook.com
Once formed, this compound is deprotonated by a suitable base to generate the cinnamyl-substituted phosphonium ylide. This ylide is a powerful nucleophile that reacts with aldehydes and ketones to form a new carbon-carbon double bond, effectively elongating the carbon chain and incorporating the styrenyl functionality. This makes it an invaluable tool for chemists aiming to construct complex organic molecules with high efficiency and selectivity. chemimpex.com Its utility is particularly noted in the development of new pharmaceutical compounds, where it can facilitate the synthesis of novel drug candidates. chemimpex.com The stability and ease of handling of this compound further contribute to its preference as a reagent in both academic research and industrial applications. chemimpex.com
| Property | Value |
| Chemical Formula | C₂₇H₂₄BrP cymitquimica.comnih.gov |
| Molecular Weight | 459.37 g/mol chemimpex.com |
| CAS Number | 7310-74-9 chemimpex.comcymitquimica.comnih.gov |
| Appearance | White to off-white powder chemimpex.comcymitquimica.com |
| Melting Point | 250 - 252 °C chemimpex.com |
| IUPAC Name | triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphonium bromide cymitquimica.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7310-74-9 |
|---|---|
Molecular Formula |
C27H25BrP+ |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;hydrobromide |
InChI |
InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/b16-13+; |
InChI Key |
APIBROGXENTUGB-ZUQRMPMESA-N |
SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Cinnamyltriphenylphosphonium Bromide
Established Synthetic Routes to Cinnamyltriphenylphosphonium Bromide
The formation of this compound relies on the nucleophilic character of triphenylphosphine (B44618) and the electrophilicity of the cinnamyl group, typically furnished as a halide.
Quaternization of Triphenylphosphine with Cinnamyl Halides
The most common and direct method for the preparation of this compound is the reaction of triphenylphosphine with a cinnamyl halide. Cinnamyl bromide is the most frequently used halide for this purpose. The synthesis is a classic example of a nucleophilic substitution reaction where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the cinnamyl bromide, displacing the bromide ion.
The reaction is typically carried out by stirring triphenylphosphine with cinnamyl bromide in a suitable solvent. The choice of solvent is crucial and often involves aprotic polar solvents that can facilitate the reaction without participating in it. The reaction progress can be monitored by the precipitation of the phosphonium (B103445) salt, which is often a white solid.
A representative, though general, procedure for the formation of a phosphonium salt from an alkyl halide involves dissolving triphenylphosphine in a dry solvent, such as benzene (B151609), and adding the alkyl halide. orgsyn.org The mixture is then allowed to react, often for an extended period at room temperature, to yield the phosphonium salt. orgsyn.org For instance, the synthesis of triphenylmethylphosphonium bromide involves reacting triphenylphosphine with methyl bromide in a pressure bottle at room temperature for two days. orgsyn.org
The precursor, cinnamyl bromide, can be synthesized from cinnamyl alcohol. One established method involves the reaction of cinnamyl alcohol with triphenylphosphine and bromine in acetonitrile. orgsyn.org This reaction proceeds via the formation of a triphenylphosphine dibromide adduct, which then reacts with the alcohol to produce the desired cinnamyl bromide and triphenylphosphine oxide. orgsyn.org
Alternative Preparative Strategies for this compound
While the reaction with cinnamyl halides is the most prevalent, alternative strategies for the synthesis of phosphonium salts have been developed, which could potentially be applied to the preparation of this compound. One such method involves the direct reaction of alcohols with triphenylphosphine in the presence of an acid.
A notable alternative involves the use of triphenylphosphine hydrobromide, which can react with alcohols to form phosphonium salts. sci-hub.st This reagent serves as a mild source of anhydrous hydrogen bromide. sci-hub.st This approach has been successfully employed for the tetrahydropyranylation of tertiary alcohols, showcasing its utility in acid-catalyzed reactions. sci-hub.st While a specific application to cinnamyl alcohol to directly form this compound is not detailed in the provided search results, this method presents a viable alternative synthetic route, proceeding through the in-situ formation of the corresponding alkyl halide or by direct displacement of the activated hydroxyl group.
Purity Assessment and Characterization for Synthetic Applications
The purity and structural confirmation of synthesized this compound are paramount for its successful application in subsequent chemical reactions, such as the Wittig reaction. A combination of physical and spectroscopic methods is employed for this purpose.
The purity of this compound can be quantitatively assessed using techniques such as titration and high-performance liquid chromatography (HPLC). The melting point is a crucial physical constant that indicates the purity of a crystalline solid.
Spectroscopic techniques are indispensable for the structural elucidation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule. The aromatic protons of the triphenylphosphine and cinnamyl groups typically appear as complex multiplets in the downfield region of the spectrum. The vinylic protons of the cinnamyl group will also have characteristic chemical shifts and coupling constants.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.inorganicchemistrydata.org The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbons of the phenyl rings will appear in the aromatic region, while the carbons of the cinnamyl group will have distinct signals.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. uobasrah.edu.iqupi.edu Key expected absorptions include:
C-H stretching vibrations of the aromatic rings.
C=C stretching of the aromatic rings and the vinyl group.
Out-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern.
Vibrations associated with the P-C bond.
The following table summarizes some of the key characterization data for this compound.
| Analytical Method | Observed Data |
| ¹H NMR | Aromatic and vinylic protons in the downfield region. |
| ¹³C NMR | Signals corresponding to aromatic and cinnamyl carbons. bhu.ac.inorganicchemistrydata.org |
| IR Spectroscopy | Characteristic absorptions for aromatic C-H, C=C, and P-C bonds. uobasrah.edu.iqupi.edu |
A detailed analysis of these spectra, including the precise chemical shifts and coupling constants in NMR and the specific wavenumbers of absorption bands in IR, allows for the unambiguous confirmation of the structure of this compound and an assessment of its purity.
Reactivity and Mechanistic Aspects of Cinnamyltriphenylphosphonium Bromide
Generation of Cinnamyltriphenylphosphonium Ylide
The cornerstone of the reactivity of cinnamyltriphenylphosphonium bromide lies in its conversion to the corresponding phosphorus ylide, a carbanionic species stabilized by the adjacent positively charged phosphorus atom. This transformation is typically achieved by deprotonation using a suitable base.
Influence of Base Selection on Ylide Formation and Reactivity
The choice of base is critical in the generation of the cinnamyltriphenylphosphonium ylide and significantly influences the subsequent reaction's efficiency and stereochemical outcome. The acidity of the α-protons of the phosphonium (B103445) salt dictates the required base strength. Generally, strong bases are necessary to achieve complete deprotonation and ylide formation. pku.edu.cn
Commonly employed bases for the generation of phosphorus ylides include organolithium reagents like n-butyllithium (n-BuLi), sodium amide (NaNH₂), and sodium hydride (NaH). chemtube3d.com The selection among these bases can affect the nature of the reaction medium, particularly the presence of lithium salts, which can influence the stereoselectivity of the Wittig reaction. chemtube3d.comwikipedia.org For instance, the use of lithium bases can lead to the formation of lithium halide salts, which may coordinate with the intermediates in the Wittig reaction, thereby affecting the stereochemical course of the olefination. wikipedia.org In contrast, sodium-based reagents like sodium amide or sodium hydride can lead to "salt-free" conditions, which often favor the formation of Z-alkenes with unstabilized ylides. chemtube3d.com
The reactivity of the generated ylide is also tied to the base used. A stronger base ensures a higher concentration of the more reactive ylide, which can be crucial for reactions with less reactive ketones or sterically hindered aldehydes.
Table 1: Common Bases for the Generation of Phosphorus Ylides and Their General Characteristics
| Base | Formula | Strength | Typical Solvents | Key Considerations |
| n-Butyllithium | n-BuLi | Very Strong | THF, Diethyl ether | Highly reactive, pyrophoric, introduces lithium salts. |
| Sodium Amide | NaNH₂ | Very Strong | Liquid Ammonia, THF | Strong base, can be heterogeneous. |
| Sodium Hydride | NaH | Strong | THF, DMF | Safer to handle than n-BuLi, reaction can be slower. |
| Potassium tert-butoxide | KOBut | Strong | THF, tert-Butanol | Bulky base, can favor kinetic control. |
Electronic and Steric Factors Governing Ylide Stability
The stability of the cinnamyltriphenylphosphonium ylide is a key determinant of its reactivity and the stereochemical outcome of the Wittig reaction. The ylide derived from this compound is classified as a "semi-stabilized" ylide. wikipedia.org This classification arises from the electronic effects of the cinnamyl group.
The phenyl group within the cinnamyl moiety can delocalize the negative charge of the carbanion through resonance, thus stabilizing the ylide. This stabilization is less pronounced than that provided by a strongly electron-withdrawing group like an ester or a ketone, but more significant than that of a simple alkyl group. This intermediate level of stabilization leads to a nuanced reactivity profile.
Electronic Factors:
Resonance Stabilization: The primary stabilizing factor is the conjugation of the carbanionic center with the π-system of the benzene (B151609) ring. This delocalization spreads the negative charge over the aromatic ring, reducing the charge density on the α-carbon and thus increasing the stability of the ylide.
Inductive Effects: The electron-withdrawing inductive effect of the triphenylphosphonium group also contributes to the stabilization of the adjacent carbanion.
Steric Factors:
The triphenylphosphine (B44618) group is sterically demanding, which can influence the approach of the ylide to the carbonyl carbon of the reaction partner.
The geometry of the cinnamyl group itself can also play a role in the transition state of the Wittig reaction, influencing the stereoselectivity of the resulting alkene.
The stability of the ylide has a direct impact on the stereoselectivity of the Wittig reaction. Stabilized ylides generally favor the formation of (E)-alkenes, while unstabilized ylides typically yield (Z)-alkenes. quora.com Semi-stabilized ylides, such as the one derived from this compound, often give mixtures of (E) and (Z)-isomers, with the ratio being sensitive to reaction conditions. wikipedia.org
Detailed Mechanistic Investigation of Wittig Reactions Employing this compound
The Wittig reaction is a powerful tool for alkene synthesis, proceeding through a series of well-studied intermediates. The reaction of cinnamyltriphenylphosphonium ylide with an aldehyde or ketone follows this general mechanistic pathway.
Formation and Transformation of Oxaphosphetane Intermediates
The currently accepted mechanism for the Wittig reaction involves the direct formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This occurs via a [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound. wikipedia.org The initial step is the nucleophilic attack of the ylidic carbon on the electrophilic carbonyl carbon. chemtube3d.com
For the reaction of cinnamyltriphenylphosphonium ylide, two diastereomeric oxaphosphetanes can be formed: a syn- and an anti-oxaphosphetane. The relative rates of formation of these diastereomers and their subsequent decomposition determine the final (E)/(Z) ratio of the alkene product.
The oxaphosphetane is generally unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this final, irreversible step. masterorganicchemistry.com
Kinetic and Thermodynamic Considerations in Olefination Pathways
The stereochemical outcome of the Wittig reaction is often governed by a delicate interplay between kinetic and thermodynamic control.
Kinetic Control: Under conditions where the formation of the oxaphosphetane is irreversible, the product distribution is determined by the relative activation energies for the formation of the syn- and anti-oxaphosphetanes. This is often the case for unstabilized ylides reacting under salt-free conditions. The transition state leading to the syn-oxaphosphetane is often favored due to steric reasons, leading to the formation of the Z-alkene. wikipedia.org
Thermodynamic Control: For stabilized ylides, the initial cycloaddition to form the oxaphosphetane can be reversible. quora.com In such cases, the reaction can equilibrate to form the more thermodynamically stable anti-oxaphosphetane, which then decomposes to give the more stable (E)-alkene.
With the semi-stabilized cinnamyltriphenylphosphonium ylide, the reaction can exhibit characteristics of both kinetic and thermodynamic control, depending on the specific reaction conditions. Factors such as the solvent, temperature, and the presence of salts can influence the degree of reversibility of the oxaphosphetane formation and thus the final stereochemical outcome. wikipedia.org For instance, the use of lithium-free conditions often leads to kinetic control, while the presence of lithium salts can promote equilibration of the intermediates, leading to a higher proportion of the thermodynamic product. wikipedia.org
Exploration of Alternative Reactivity Modalities Beyond Olefination
While the Wittig reaction is the most prominent application of this compound, its corresponding ylide can participate in other types of chemical transformations, showcasing its versatility as a synthetic intermediate. These alternative reactivity pathways often leverage the nucleophilic character of the ylidic carbon and the unique properties of the phosphonium group.
Research has explored the use of phosphonium ylides in multi-component reactions, where three or more reactants combine in a single step to form a complex product. These reactions are highly atom-economical and can rapidly build molecular complexity. For instance, phosphonium ylides can act as nucleophiles in tandem reactions, initiating a cascade of bond-forming events.
Furthermore, the intramolecular Wittig reaction provides a powerful method for the synthesis of cyclic compounds. While not directly involving an intermolecular reaction, this variant highlights the potential for the ylide moiety to react with a carbonyl group within the same molecule to form a carbocyclic or heterocyclic ring.
Recent studies have also demonstrated the participation of phosphonium ylides in cycloaddition reactions beyond the [2+2] cycloaddition seen in the Wittig reaction. For example, phosphine-promoted photoredox [3+2] cycloadditions of alkynes and isocyanides have been developed, where a phosphine (B1218219) radical cation, formed via photoredox catalysis, initiates the cycloaddition. acs.org While not directly employing a pre-formed ylide, this showcases the potential for phosphorus-containing species to mediate complex cycloadditions.
Although specific examples detailing the extensive use of this compound in these alternative modalities are not as widespread as its use in olefination, the fundamental reactivity of the ylide suggests its potential as a valuable building block in the synthesis of diverse molecular architectures, including carbocyclic and heterocyclic systems. Further research in this area could unlock new and efficient synthetic routes based on this versatile reagent.
Applications of Cinnamyltriphenylphosphonium Bromide in Complex Molecule Construction
Wittig Olefination for Carbon-Carbon Double Bond Formation
The reaction of cinnamyltriphenylphosphonium bromide with a strong base generates a phosphorus ylide, a potent nucleophile that reacts with aldehydes and ketones in the Wittig reaction to produce alkenes and triphenylphosphine (B44618) oxide. libretexts.orgnih.gov This transformation is a cornerstone of alkene synthesis due to its reliability and the precise placement of the newly formed double bond. libretexts.org The semi-stabilized nature of the cinnamyl ylide, where the carbanion is delocalized over the adjacent double bond and phenyl group, influences its reactivity and stereoselectivity. nih.gov
A primary application of this compound is the synthesis of 1,3-diene and polyene systems. The reaction of the derived ylide with an aldehyde or ketone extends the conjugated π-system of the cinnamyl group. For instance, the reaction with various aldehydes produces 1-phenyl-1,3-butadiene (B73350) derivatives, which are important structural motifs in natural products and materials science. Further reaction of these products can lead to the generation of longer, conjugated polyene chains. The reaction with conjugated aldehydes, such as trans-cinnamaldehyde, directly yields conjugated polyene-functionalized molecules. nih.gov
| Aldehyde/Ketone Substrate | Product Structure | Product Name |
| Formaldehyde | 1-Phenyl-1,3-butadiene | |
| Acetaldehyde | 1-Phenyl-1,3-pentadiene | |
| Acetone | 2-Methyl-5-phenyl-2,4-pentadiene | |
| Benzaldehyde | 1,4-Diphenyl-1,3-butadiene | |
| trans-Cinnamaldehyde | 1,6-Diphenyl-1,3,5-hexatriene |
Table 1: Examples of Conjugated Dienyl and Polyene Systems Synthesized via Wittig Reaction with this compound.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org Ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides afford (E)-alkenes with high selectivity. masterorganicchemistry.com The ylide derived from this compound is considered semi-stabilized due to resonance delocalization involving the phenyl ring and the adjacent vinyl group. nih.gov
For semi-stabilized ylides, the (E)/(Z) selectivity is often low, leading to mixtures of geometric isomers. nih.govwikipedia.org The stereoselectivity can be influenced by reaction conditions such as the choice of base, solvent, and the presence or absence of lithium salts. wikipedia.org Under kinetically controlled, salt-free conditions, the reaction may favor the (Z)-isomer through a concerted [2+2] cycloaddition mechanism leading to a syn-oxaphosphetane intermediate. wikipedia.orgyoutube.com However, if the initial addition is reversible, thermodynamic equilibration can favor the more stable (E)-alkene product.
The Wittig reaction is known for its broad substrate scope and tolerance of a wide array of functional groups. researchgate.net The ylide generated from this compound reacts efficiently with a variety of aliphatic and aromatic aldehydes and, to a lesser extent, ketones. libretexts.orgyoutube.com Sterically hindered ketones can also be successfully olefinated, although they may require more forcing conditions. wikipedia.org
A key advantage of the Wittig reaction is its compatibility with functional groups that might be sensitive to other organometallic reagents. The reaction tolerates ethers, acetals, halides, and nitriles. nih.govresearchgate.net Notably, ester and amide functional groups are generally unreactive toward the phosphonium (B103445) ylide, allowing for the selective olefination of an aldehyde or ketone within a multifunctional molecule. masterorganicchemistry.com
| Carbonyl Substrate | Functional Group Present | Product Type | Representative Yield |
| 4-Methoxybenzaldehyde | Ether | Conjugated Diene | Good to Excellent nih.gov |
| 4-Chlorobenzaldehyde | Halide (Aryl) | Conjugated Diene | Good |
| 4-Cyanobenzaldehyde | Nitrile | Conjugated Diene | Good researchgate.net |
| Methyl 4-formylbenzoate | Ester | Conjugated Diene | Good |
| Cyclohexanone | Ketone | Exo-methylene Diene | Moderate to Good masterorganicchemistry.com |
Table 2: Substrate Scope and Functional Group Compatibility for the Wittig Reaction with this compound.
Tandem and Cascade Reaction Sequences Involving this compound
The strategic use of this compound extends beyond simple olefination to the initiation of powerful tandem and cascade reactions, where the initial Wittig product undergoes subsequent spontaneous or induced transformations to build molecular complexity rapidly.
Tandem reaction sequences combining a Wittig olefination with a sigmatropic rearrangement provide an elegant pathway to complex cyclic and acyclic structures. A Wittig-Cope sequence involves the initial formation of a 1,5-diene via a Wittig reaction, which then undergoes a thermally induced researchgate.netresearchgate.net-sigmatropic rearrangement (the Cope rearrangement).
To construct a suitable 1,5-diene substrate using this compound, the ylide must react with a carbonyl compound that already contains a vinyl group, such as an α,β-unsaturated aldehyde or ketone. For example, the reaction of the cinnamyl ylide with a vinyl ketone like 3-buten-2-one would generate a 3-methyl-6-phenyl-1,5,7-octatriene system. While this specific product is a triene, the general principle allows for the synthesis of specifically substituted 1,5-dienes capable of rearrangement. The synthesis of cyclopentene (B43876) derivatives often involves variations or subsequent transformations of the rearranged product. organic-chemistry.org
The diene and polyene systems synthesized from this compound are ideal substrates for a variety of pericyclic reactions. researchgate.netmsu.edu The most prominent application is the Diels-Alder reaction, a [4π+2π] cycloaddition that forms a six-membered ring. youtube.com The 1-phenyl-1,3-butadiene derivative formed from the Wittig reaction can act as the 4π component, reacting with a 2π component (a dienophile) to generate functionalized cyclohexene (B86901) rings. This strategy allows for the rapid construction of bicyclic and polycyclic frameworks when performed in an intramolecular fashion.
The reaction is highly stereospecific, with the geometry of the dienophile being retained in the product. researchgate.net This tandem Wittig-Diels-Alder sequence is a powerful tool for building molecular complexity from simple precursors.
| Dienophile | Product Structure (Adduct with 1-Phenyl-1,3-butadiene) | Product Type |
| Maleic Anhydride | Fused Bicyclic System | |
| Methyl Acrylate | Substituted Cyclohexene | |
| Benzoquinone | Polycyclic System |
Table 3: Examples of Diels-Alder Cycloadditions Utilizing Dienes Generated from this compound.
Sequential SN2/Wittig Reactions
The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. The ylide itself is typically generated from a phosphonium salt, which is commonly prepared via a bimolecular nucleophilic substitution (SN2) reaction between a phosphine (B1218219), such as triphenylphosphine, and an alkyl halide. masterorganicchemistry.com This two-step process, involving the initial SN2 reaction to form the phosphonium salt followed by deprotonation to yield the ylide for the subsequent Wittig reaction, can be ingeniously streamlined into a sequential, one-pot procedure. This approach enhances synthetic efficiency by minimizing purification steps and handling of intermediates.
While the direct application of this compound in a widely documented sequential SN2/Wittig reaction is not extensively detailed in readily available literature, the fundamental principles of this strategy are well-established. This compound itself is a pre-formed, stable phosphonium salt, making the initial SN2 step to form the salt unnecessary for its direct use. chemimpex.com However, the concept of a sequential reaction can be illustrated by considering the in situ generation of a similar allylic phosphonium ylide followed by its reaction with an aldehyde.
A general representation of a sequential SN2/Wittig reaction involves the reaction of triphenylphosphine with an allylic halide in the presence of a base and an aldehyde. The triphenylphosphine first acts as a nucleophile, displacing the halide in an SN2 fashion to form the corresponding allylic phosphonium salt. The base present in the reaction mixture then deprotonates the phosphonium salt to generate the reactive ylide, which immediately undergoes the Wittig reaction with the co-existing aldehyde.
Table 1: Hypothetical Sequential SN2/Wittig Reaction
| Step | Reactants | Intermediate/Product | Reaction Type |
| 1 | Triphenylphosphine, Cinnamyl bromide | This compound | S |
| 2 | This compound, Base (e.g., n-BuLi) | Cinnamyltriphenylphosphorane (ylide) | Deprotonation |
| 3 | Cinnamyltriphenylphosphorane, Aldehyde (R-CHO) | 1,4-Diaryl-1,3-butadiene derivative | Wittig Reaction |
Strategic Deployment in Natural Product Total Synthesis
This compound serves as a valuable C3 synthon for the introduction of a cinnamyl group (C6H5-CH=CH-CH2-) in the synthesis of complex natural products. Its application is particularly noted in the construction of polyene and polyketide frameworks, which are common motifs in many biologically active natural products. unigoa.ac.innih.gov
Elaboration of Key Structural Motifs and Polyketide Fragments
Polyketides are a large and structurally diverse class of natural products, many of which possess significant medicinal properties. nih.gov The iterative assembly of simple building blocks is a hallmark of polyketide biosynthesis and is mimicked in chemical synthesis. The Wittig reaction, utilizing reagents like this compound, provides a powerful tool for the stereoselective formation of carbon-carbon double bonds, which are integral to the backbones of many polyketides. researchgate.net
For instance, the cinnamyl moiety can be a key structural element in various natural products. The Wittig reaction with this compound allows for the direct installation of this fragment onto a carbonyl-containing substrate, effectively elongating the carbon chain and introducing a conjugated diene system. This is particularly relevant in the synthesis of polyene natural products.
While specific examples detailing the use of this compound in the total synthesis of a named polyketide are not prevalent in broad surveys, its utility can be inferred from its reactivity. A hypothetical application would involve the reaction of the ylide derived from this compound with an aldehyde-functionalized polyketide precursor to construct a larger, more complex intermediate.
Enantiospecific and Diastereoselective Routes to Natural Product Scaffolds
The stereochemical control of newly formed double bonds is a critical aspect of natural product synthesis. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, such as the one derived from this compound (due to the phenyl group), generally favor the formation of the (E)-alkene. acs.org This inherent selectivity is a significant advantage in constructing specific stereoisomers of natural products.
A notable example where a similar Wittig strategy is employed for the diastereoselective synthesis of a natural product is the total synthesis of (+)-Varitriol. rsc.org Although the specific phosphonium salt used in the documented synthesis may differ, the underlying principle of using a Wittig reaction to control stereochemistry is central. In the synthesis of (+)-Varitriol, a one-pot Wittig olefination followed by a highly diastereoselective oxa-Michael addition is a key step in assembling the stereochemically rich tetrasubstituted furan (B31954) moiety of the natural product. rsc.org
Table 2: Application of Wittig Reagents in Natural Product Synthesis
| Natural Product/Fragment | Wittig Reagent Type | Key Transformation | Stereochemical Outcome | Reference |
| Azumamides A and E | Phosphonium salt derived from a chiral amino diol | Stereoselective Wittig olefination to produce a (Z)-olefin | High (Z)-selectivity | mdpi.com |
| Sapinofuranone B | Non-stabilized ylide | Wittig olefination of an aldehyde to form a cis/trans mixture | Mixture of (Z) and (E) isomers | unigoa.ac.in |
| (+)-Varitriol Analogs | Not specified | One-pot Wittig olefination-oxa-Michael addition | High diastereoselectivity | rsc.org |
The enantiospecific and diastereoselective synthesis of natural product scaffolds often relies on the use of chiral substrates or chiral reagents. The Wittig reaction with achiral phosphonium salts like this compound on a chiral aldehyde can proceed with high diastereoselectivity, dictated by the existing stereocenters in the aldehyde. This substrate-controlled stereoselectivity is a powerful tool for building up the complex, multi-stereocenter frameworks of many natural products.
Stereochemical Control and Selectivity in Cinnamyltriphenylphosphonium Bromide Mediated Transformations
Control of Z/E Selectivity in Wittig Olefination
The geometry of the alkene product in a Wittig reaction is determined by the nature of the phosphonium (B103445) ylide. thieme-connect.de While unstabilized ylides (e.g., those with alkyl substituents) typically yield (Z)-alkenes with high selectivity, and stabilized ylides (e.g., those with ester or ketone substituents) favor the formation of (E)-alkenes, semi-stabilized ylides like the one derived from cinnamyltriphenylphosphonium bromide often result in poor (E)/(Z) selectivity. nih.gov
The stereochemical course of the Wittig reaction is largely dictated by the stability of the ylide. For non-stabilized ylides, the initial cycloaddition to form the oxaphosphetane intermediate is rapid and irreversible, leading kinetically to the cis (or Z) alkene. nih.gov Conversely, for stabilized ylides, the initial addition is reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the (E)-alkene. nih.govmasterorganicchemistry.com
Semi-stabilized ylides, such as that formed from this compound, exist in a regime where the rates of the forward and reverse reactions of the initial cycloaddition are comparable. This leads to a mixture of both (Z) and (E)-alkenes, as neither the kinetic nor the thermodynamic pathway completely dominates. nih.gov
Reaction conditions can be manipulated to influence the stereochemical outcome. For instance, the use of salt-free conditions is crucial, as lithium salts can stabilize the betaine (B1666868) intermediate and affect the stereochemical drift. nih.gov The choice of solvent can also play a role; polar aprotic solvents are commonly used. nih.gov
Table 1: General Stereochemical Outcome of the Wittig Reaction Based on Ylide Type
| Ylide Type | Substituent (R) on Ylide | Typical Major Isomer | General Selectivity |
|---|---|---|---|
| Unstabilized | Alkyl, H | Z-alkene | High |
| Semi-stabilized | Aryl (e.g., cinnamyl) | Mixture of Z and E | Poor to Moderate |
| Stabilized | Ester, Ketone, CN | E-alkene | High |
To overcome the poor selectivity often observed with unstabilized and semi-stabilized ylides, the Schlosser modification of the Wittig reaction can be employed to selectively generate the (E)-alkene. libretexts.orgnih.gov This method involves the use of a strong base, such as phenyllithium, at low temperatures. libretexts.org
The process begins with the standard formation of the betaine intermediate. The excess strong base then deprotonates the betaine to form a β-oxido phosphonium ylide. A subsequent protonation step, often with a sterically hindered proton donor, leads to the more thermodynamically stable threo-betaine, which upon warming, eliminates triphenylphosphine (B44618) oxide to furnish the (E)-alkene with high selectivity. youtube.com The presence of lithium salts is essential for the stabilization of the betaine intermediate in this modification. youtube.com
Table 2: Comparison of Standard Wittig and Schlosser Modification for Unstabilized/Semi-stabilized Ylides
| Reaction | Key Conditions | Primary Intermediate | Major Alkene Product |
|---|---|---|---|
| Standard Wittig | Salt-free | Erythro-betaine/cis-oxaphosphetane | Z-alkene |
| Schlosser Modification | Excess strong base (e.g., PhLi), low temp., protonation | Threo-betaine | E-alkene |
Diastereoselective Applications
When the aldehyde substrate in a Wittig reaction contains a stereocenter, the reaction can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer of the product over the other. The degree of diastereoselectivity in reactions involving this compound will depend on the steric and electronic interactions between the chiral center on the aldehyde and the approaching ylide in the transition state.
For semi-stabilized ylides, the reversibility of the initial addition can allow for thermodynamic equilibration of the diastereomeric betaine or oxaphosphetane intermediates, potentially leading to higher diastereoselectivity. The specific facial selectivity of the ylide addition to the chiral aldehyde will determine the configuration of the newly formed double bond relative to the existing stereocenter. While specific documented examples for this compound are not prevalent in the provided search context, the general principles of asymmetric induction in nucleophilic additions to carbonyls would apply.
Enantioselective Methodologies for Asymmetric Synthesis
The development of catalytic, enantioselective Wittig reactions represents a significant advancement in asymmetric synthesis. thieme-connect.de These methods aim to produce enantioenriched alkenes from prochiral ketones or aldehydes. nih.gov For a substrate like this compound reacting with a prochiral ketone, the use of a chiral catalyst could, in principle, lead to the formation of an axially chiral alkene with high enantiomeric excess. nih.govnih.gov
Recent research has explored the use of chiral phosphine (B1218219) catalysts in catalytic P(III)/P(V)=O redox cycles to achieve enantioselective Wittig reactions. thieme-connect.de These methods avoid the stoichiometric production of phosphine oxide waste. Another approach involves the use of chiral Lewis acid catalysts that can coordinate to the carbonyl substrate, thereby directing the attack of the ylide to one enantiotopic face. nih.govnih.gov For instance, potassium-isothiourea-boronate complexes have been developed as Lewis acid catalysts for enantioselective Wittig olefinations of 4-substituted cyclohexanones, yielding axially chiral alkenes with high enantioselectivity. nih.govnih.gov The mechanism is believed to involve the formation of a potassium betaine complex in the enantiodetermining step. nih.govnih.gov
While the direct application of these methodologies specifically using this compound is not detailed in the provided search results, these advanced strategies represent the current frontier for achieving enantioselectivity in Wittig-type transformations.
Advanced Methodologies and Catalytic Promoters in Cinnamyltriphenylphosphonium Bromide Chemistry
Phase-Transfer Catalysis in Reactions Utilizing Cinnamyltriphenylphosphonium Bromide
Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. In the context of this compound, PTC is most prominently utilized in the Wittig reaction to synthesize 1,4-diaryl-1,3-butadienes. The phosphonium (B103445) salt itself can act as the phase-transfer catalyst, facilitating the transfer of a hydroxide (B78521) ion from the aqueous phase to the organic phase to deprotonate the phosphonium salt and form the corresponding ylide, cinnamylidenetriphenylphosphorane.
The general mechanism involves the reaction of an aldehyde or ketone with the phosphorus ylide. masterorganicchemistry.com The ylide is typically generated in situ from the phosphonium salt by the action of a base. libretexts.org Under PTC conditions, a strong base like sodium hydroxide in an aqueous solution can be used, avoiding the need for anhydrous organic solvents and strong organometallic bases like n-butyllithium. libretexts.orgresearchgate.net The reaction of the cinnamyl-derived ylide with aromatic aldehydes provides a direct route to stilbene-like compounds.
The efficiency and stereoselectivity of these PTC Wittig reactions can be influenced by several factors, including the nature of the solvent, the concentration of the base, and the electronic properties of the substituents on the aromatic aldehyde. For instance, in a study on the synthesis of nitrostilbenes using substituted benzyltriphenylphosphonium (B107652) bromides under PTC conditions, both reaction time and microwave irradiation were shown to affect yields and stereoselectivity. researchgate.net While specific data for this compound is not extensively documented in comparative tables, analogous reactions with substituted benzyltriphenylphosphonium salts provide insight into the expected outcomes. The reaction of these semi-stabilized ylides generally favors the formation of the Z-isomer. researchgate.netwikipedia.org
Table 1: Representative Yields and Stereoselectivity in PTC Wittig-type Reactions of Substituted Phosphonium Salts with Aromatic Aldehydes researchgate.net
| Entry | Phosphonium Salt Substituent | Aldehyde Substituent | Yield (%) (Method A) | Z:E Ratio (Method A) | Yield (%) (Method B) | Z:E Ratio (Method B) |
| 1 | 3-Nitrobenzyl | Benzaldehyde | 92 | 84:16 | 84 | 73:27 |
| 2 | 3-Nitrobenzyl | 4-Chlorobenzaldehyde | 98 | 77:23 | 79 | 77:23 |
| 3 | 3-Nitrobenzyl | 4-Methoxybenzaldehyde | 93 | 70:30 | 96 | 70:30 |
| 4 | 4-Nitrobenzyl | Benzaldehyde | 96 | 91:9 | 49 | 86:14 |
| 5 | 4-Nitrobenzyl | 4-Chlorobenzaldehyde | 100 | 85:15 | 46 | 83:17 |
Method A: PTC, Room Temperature, 2 hours. Method B: PTC, Microwave 100 W, 30°C, 3 minutes. This data is for nitro-substituted benzyltriphenylphosphonium ylides and serves as an illustrative example.
Organocatalytic Systems Employing Phosphonium Salts
In recent years, phosphonium salts have gained attention as versatile organocatalysts. Their catalytic activity often stems from their ability to act as Lewis acids or to generate other catalytically active species. nih.gov Nucleophilic phosphine (B1218219) catalysis, for example, involves the initial addition of a phosphine to an electrophile to form a reactive zwitterionic intermediate. nih.govacs.org
While direct organocatalytic applications of this compound are not widely reported, related systems demonstrate the potential of cinnamyl-functionalized phosphonium salts. For instance, an azidophosphonium salt has been utilized as an organocatalyst for the synthesis of (E)/(Z)-cinnamyl-1H-1,2,3-triazoles from Morita-Baylis-Hillman adducts. nih.gov This highlights the ability of the cinnamyl moiety within a phosphonium salt structure to participate in and direct catalytic transformations.
Furthermore, chiral phosphonium salts have been extensively developed as phase-transfer catalysts for a variety of asymmetric transformations, including alkylation, Michael additions, and aldol (B89426) reactions. libretexts.org These catalysts operate by forming a chiral ion pair with a reactive anion, which then delivers the anion to the substrate in an enantioselective manner. Although racemic products were obtained in some early studies with certain phosphonium salt catalysts, the field has evolved to produce highly enantioselective processes. libretexts.org The development of chiral variants of cinnamyl-containing phosphonium salts could potentially lead to new applications in asymmetric organocatalysis.
Metal-Catalyzed Processes Interfacing with Phosphonium Reagents (e.g., Cross-Coupling Reactions)
Phosphonium salts, including this compound, can interface with metal-catalyzed processes, primarily by serving as precursors to phosphine ligands. tcichemicals.com Phosphines are crucial ligands in a vast number of transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. scispace.comharvard.edunih.gov The electronic and steric properties of the phosphine ligand are critical for the efficiency and selectivity of the catalytic cycle. tcichemicals.com
This compound can, in principle, be converted to cinnamyl-substituted phosphines. These ligands could then be employed in cross-coupling reactions. The synthesis of such ligands would typically involve the reduction of the phosphonium salt. While not a common route, phosphine oxide precursors, which are structurally related to phosphonium salts, have been used to generate phosphine ligands in situ for cross-coupling reactions involving unactivated aryl chlorides. nih.gov
The Suzuki-Miyaura cross-coupling, which pairs organoboron compounds with organic halides, is a cornerstone of modern organic synthesis for the formation of C-C bonds. researchgate.netyoutube.comuwindsor.ca The performance of the palladium catalyst is highly dependent on the phosphine ligand. Bulky and electron-rich phosphine ligands are known to promote the oxidative addition of aryl halides to the palladium center, a key step in the catalytic cycle. harvard.edu The introduction of a cinnamyl group on the phosphine could influence the ligand's properties and, consequently, the catalytic activity.
While direct reports on the use of this compound as a ligand precursor in metal-catalyzed cross-coupling are scarce, the extensive research on ligand development for reactions involving aryl bromides underscores the potential for new phosphonium-derived ligands to address specific synthetic challenges. scispace.comresearchgate.netresearchgate.net
Broader Research Applications of Cinnamyltriphenylphosphonium Bromide Derivatives
Applications in Material Science and Polymer Chemistry
The intrinsic properties of cinnamyltriphenylphosphonium bromide derivatives make them promising candidates for the design and synthesis of novel polymers and composites with specialized functionalities.
The synthesis of polymers with precisely controlled architectures is a cornerstone of modern materials science. While specific research focusing exclusively on the use of this compound as a monomer is not extensively documented, the broader class of phosphonium (B103445) salt-containing monomers is well-explored for creating well-defined polymeric structures. These monomers can be polymerized through various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
The cinnamyl group in this compound derivatives could potentially act as a polymerizable moiety, or the entire molecule could serve as a functional counter-ion in ionic polymers. The resulting polymers would possess pendant phosphonium groups, which can impart unique properties such as flame retardancy, ionic conductivity, and antimicrobial activity. The ability to control the polymerization process would allow for the synthesis of various architectures, including:
Linear Homopolymers: Simple chain polymers where each repeating unit contains the this compound derivative.
Block Copolymers: Polymers with distinct blocks of different monomers, allowing for the combination of properties. For instance, a block containing the phosphonium salt could be combined with a hydrophobic block to create amphiphilic structures that self-assemble in solution.
Graft Copolymers: A polymeric backbone with chains of the phosphonium-containing polymer grafted onto it.
The table below outlines the potential polymeric architectures that could be developed using this compound derivatives and the polymerization techniques that could be employed.
| Polymeric Architecture | Potential Polymerization Technique | Key Potential Properties of the Resulting Polymer |
| Linear Homopolymers | ATRP, RAFT | Flame retardancy, Ionic conductivity |
| Block Copolymers | Sequential ATRP or RAFT | Self-assembly, Formation of micelles or vesicles |
| Graft Copolymers | "Grafting-from" or "grafting-to" methods | Surface modification, Improved compatibility in blends |
The incorporation of this compound derivatives into coatings and composites can enhance their performance and introduce new functionalities. chemimpex.com Phosphonium salts are known for their thermal stability and their ability to act as phase-transfer catalysts, which can be beneficial in the curing and processing of composite materials.
One of the most explored applications of phosphonium salts in materials is their use as antimicrobial agents. The positively charged phosphorus atom can interact with and disrupt the cell membranes of bacteria, leading to cell death. By incorporating this compound derivatives into a polymer matrix, it is possible to create coatings that actively prevent the growth of harmful microorganisms on surfaces.
Furthermore, these derivatives can be used as modifiers for inorganic fillers in composite materials. The phosphonium group can adsorb onto the surface of fillers like silica (B1680970) or clay, improving their dispersion within a polymer matrix and enhancing the mechanical properties of the resulting composite. For instance, the addition of a related compound, myristyltrimethylammonium bromide, has been shown to impart antibacterial and remineralizing effects in experimental dental composite resins. mdpi.com
The potential applications in functional coatings and composites are summarized in the table below.
| Application Area | Function of this compound Derivative | Potential Benefit |
| Antimicrobial Coatings | Active antimicrobial agent | Prevention of biofilm formation and microbial contamination |
| Flame Retardant Materials | Synergist with other flame retardants | Improved fire safety of materials |
| Composite Materials | Filler surface modifier/coupling agent | Enhanced mechanical strength and thermal stability |
| Phase-Transfer Catalyst | Catalyst in the synthesis of polymer matrices | Improved reaction rates and yields during composite fabrication |
Contributions to Photochemical Processes and Photonic Material Development
The application of this compound in photochemical reactions is a promising area of research for the development of new photonic materials. chemimpex.com The cinnamyl moiety, with its conjugated π-electron system, can absorb light in the UV-visible region, leading to electronically excited states. This property is the basis for its potential use in various photochemical processes.
While detailed studies on the photochemistry of this compound are limited, it is known that some phosphonium salts can act as photoinitiators for polymerization. Upon absorption of light, the molecule can undergo cleavage to generate reactive species that initiate the polymerization of monomers. This process, known as photopolymerization, is widely used in applications such as 3D printing, dental fillings, and the curing of coatings.
Moreover, the chromophore of the cinnamyl group could be modified to tune its photophysical properties, such as its absorption and emission wavelengths. By incorporating these modified derivatives into polymers or solid-state matrices, it may be possible to create novel photonic materials, including:
Fluorescent Probes: Materials that emit light of a specific color when excited by a light source, with potential applications in sensing and bio-imaging.
Optical Limiters: Materials that become opaque at high light intensities, which can be used to protect sensitive optical sensors and the human eye from laser damage.
Nonlinear Optical Materials: Materials whose refractive index or absorption coefficient changes with the intensity of incident light, which are crucial for applications in optical communications and computing.
The potential photochemical and photonic applications are highlighted in the following table.
| Application | Role of this compound Derivative | Desired Photochemical Property |
| Photopolymerization | Photoinitiator | Efficient generation of radicals or cations upon irradiation |
| Fluorescent Sensors | Emissive chromophore | High fluorescence quantum yield and sensitivity to the environment |
| Optical Power Limiting | Reverse saturable absorber | Strong absorption of the excited state |
| Nonlinear Optics | Second-order or third-order nonlinear chromophore | Large hyperpolarizability |
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Novel Cinnamyltriphenylphosphonium Derivatives
The rational design of new chemical entities is a cornerstone of modern chemistry, aiming to create molecules with tailored properties for specific applications. nih.govrsc.org In the context of cinnamyltriphenylphosphonium bromide, future research is geared towards the synthesis of novel derivatives with enhanced reactivity, selectivity, or new functionalities. This involves strategic modifications to its core structure.
Key strategies for derivatization include:
Modification of the Cinnamyl Group: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the cinnamyl moiety can modulate the electronic properties of the corresponding ylide. This, in turn, influences its reactivity and the stereoselectivity (E/Z ratio) of the resulting alkene in Wittig reactions.
Integration into Complex Scaffolds: this compound can serve as a building block for constructing more complex molecular architectures. rsc.org For instance, it can be used to introduce the cinnamyl unit into larger molecules, creating derivatives with potential applications in materials science or medicinal chemistry. chemimpex.comacs.org Research into creating π-expanded phosphonium (B103445) salts, where the phosphonium ion is part of a larger conjugated system, has shown potential for developing new fluorescent dyes. rsc.org
The goal of this rational design is to create a library of cinnamyltriphenylphosphonium-based reagents, allowing chemists to select the optimal reagent for a specific synthetic challenge.
Table 1: Strategies for Rational Design of Cinnamyltriphenylphosphonium Derivatives
| Modification Strategy | Target Moiety | Desired Outcome | Potential Application |
| Substituent Addition | Cinnamyl Phenyl Ring | Modulate ylide reactivity and stereoselectivity | Fine-tuning Wittig reaction outcomes |
| Group Replacement | Triphenylphosphine (B44618) | Alter steric and electronic properties | Improve reaction efficiency and catalyst stability |
| Scaffold Integration | Entire Molecule | Create complex molecules with new functions | Development of novel materials and bioactive compounds chemimpex.comrsc.org |
Expansion of Multicomponent and Flow Chemistry Applications
Efficiency in chemical synthesis is a major driver of innovation. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, and flow chemistry, where reactions are run in continuous streams, represent two powerful approaches to this goal.
Multicomponent Reactions (MCRs): The development of MCRs involving this compound is a promising research avenue. Tandem reactions, a type of one-pot process, have already demonstrated the potential of this reagent. For example, a tandem Wittig reaction/Cope rearrangement using this compound has been used to synthesize cyclopentene (B43876) derivatives in a single operation. researchgate.netresearchgate.netresearchgate.net Future work will likely focus on designing novel MCRs where the in-situ generated cinnamyl-derived alkene participates in subsequent bond-forming events, increasing molecular complexity rapidly.
Flow Chemistry: The application of flow chemistry to reactions involving phosphonium salts is an emerging area. Performing Wittig reactions under continuous-flow conditions can offer several advantages, including improved heat and mass transfer, enhanced safety by minimizing the accumulation of reactive intermediates, and the potential for automated, high-throughput synthesis. A key example of this approach in a related field is the photocatalyzed continuous-flow synthesis of artemisinin, which demonstrates the power of flow technology for complex syntheses. nih.gov Adapting this for reactions with this compound could streamline the production of various alkenes.
Integration of Green Chemistry Principles in Phosphonium Salt Synthesis and Utilization
The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. nih.gov Applying these principles to the synthesis and use of this compound is a critical future direction.
Greener Synthesis: Traditional methods for synthesizing phosphonium salts often involve halogenated solvents and stoichiometric reagents. Research is moving towards more sustainable alternatives. Recent developments include visible-light-induced synthesis of π-conjugated phosphonium salts using air as a green oxidant, which is a transition-metal-free process with high atom economy. chemrxiv.orgresearchgate.net Such methods reduce waste and avoid harsh reaction conditions.
Table 2: Green Chemistry Approaches for this compound
| Green Chemistry Principle | Application in Synthesis | Application in Utilization (e.g., Wittig Reaction) |
| Waste Prevention nih.gov | High atom economy reactions; avoiding protecting groups | Catalytic versions; recycling of triphenylphosphine oxide acs.org |
| Safer Solvents & Auxiliaries | Use of water or bio-based solvents | Solvent-free reactions; use of benign solvents |
| Energy Efficiency | Photochemical or ambient temperature synthesis chemrxiv.orgresearchgate.net | Microwave-assisted or flow-chemistry-based reactions |
| Use of Renewable Feedstocks | Deriving cinnamaldehyde (B126680) from natural sources (e.g., cinnamon oil) | Not directly applicable |
Advanced Computational Chemistry for Mechanistic Elucidation and Prediction of Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For this compound and its reactions, computational methods offer deep insights that are often difficult to obtain through experiments alone.
Mechanistic Elucidation: While the general mechanism of the Wittig reaction is well-known, subtle details, especially concerning stereoselectivity (the formation of E vs. Z isomers), can be complex. Density Functional Theory (DFT) calculations can be used to model the entire reaction pathway, including the structures and energies of transition states and intermediates (oxaphosphetanes). This allows researchers to understand the factors that control the stereochemical outcome and to rationally design reagents and conditions to favor the desired isomer.
Prediction of Reactivity: Computational methods can predict the reactivity of novel, yet-to-be-synthesized cinnamyltriphenylphosphonium derivatives. By calculating properties like the charge distribution and frontier molecular orbital energies, chemists can assess the electrophilicity and nucleophilicity of different parts of the molecule. nih.gov This predictive power can guide synthetic efforts, prioritizing the creation of derivatives with the most promising properties and avoiding unpromising candidates, thereby saving time and resources. For example, computational studies on phenacyl bromide with β-cyclodextrin have revealed how supramolecular catalysis can enhance reactivity, a concept that could be explored for phosphonium salts. nih.gov
Q & A
Q. What are the common synthetic routes for cinnamyltriphenylphosphonium bromide, and how are reaction conditions optimized?
The synthesis typically involves alkylation of triphenylphosphine with cinnamyl bromide. Key steps include:
- Alkylation : Reacting triphenylphosphine with cinnamyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Optimization focuses on stoichiometry (1:1 molar ratio) and reaction time (12–24 hours) to maximize yield .
- Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitoring via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures reaction completion .
- Yield Enhancement : Catalytic iodide salts (e.g., NaI) can accelerate alkylation kinetics by facilitating bromide displacement .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (δ 7.5–7.8 ppm for aromatic protons, δ 5.2–6.2 ppm for cinnamyl vinyl protons) and ³¹P NMR (singlet near δ 25 ppm) confirm structure .
- Mass Spectrometry : ESI-MS shows [M-Br]⁺ ion (m/z ~423) .
- Elemental Analysis : Carbon, hydrogen, and phosphorus content should match theoretical values (e.g., C: ~70%, H: ~5%, P: ~5%) .
- X-ray Diffraction : Resolves crystal packing and confirms phosphonium geometry .
Q. What are the primary chemical reactions involving this compound in organic synthesis?
- Wittig Reactions : Generates alkenes via ylide formation with strong bases (e.g., KOtBu). The cinnamyl group enables stereoselective synthesis of α,β-unsaturated carbonyl compounds .
- Nucleophilic Substitution : The bromide counterion participates in SN2 reactions with alkyl halides or epoxides .
- Oxidation/Reduction : Quinoline derivatives (if present) undergo oxidation to N-oxides (using m-CPBA) or reduction to tetrahydroquinolines (using NaBH4) .
Q. How does the phosphonium group influence the compound’s solubility and stability?
- Solubility : Highly polar, soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane. Aqueous solubility is low unless counterion-exchanged (e.g., with PF₆⁻) .
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C. Decomposes above 200°C, releasing triphenylphosphine oxide .
Q. What are the safety and handling protocols for this compound?
- Toxicity : Irritant to eyes/skin. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Neutralize with dilute NaOH, then incinerate or dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the cinnamyl group modulate Wittig reaction outcomes?
- Electron-Withdrawing Groups (EWGs) : Increase ylide reactivity, favoring faster alkene formation but potential over-reduction. For example, nitro or cyano substituents enhance electrophilicity .
- Steric Hindrance : Bulky groups (e.g., tert-butyl) reduce reaction rates and alter stereoselectivity (e.g., cis/trans ratios) .
- Case Study : Fluorophenyl analogs show 20% higher yields in styrene synthesis compared to unsubstituted derivatives due to enhanced ylide stability .
Q. What strategies resolve contradictions in reported reaction yields for Wittig couplings?
Contradictions often arise from:
- Base Strength : Stronger bases (e.g., LDA vs. KOtBu) generate ylides more efficiently but may decompose sensitive substrates.
- Solvent Polarity : THF favors ylide stabilization, while DMF accelerates kinetics but may cause side reactions .
- Moisture Sensitivity : Trace water hydrolyzes ylides; rigorously anhydrous conditions are critical .
Q. How is this compound applied in mitochondrial-targeted drug delivery systems?
The lipophilic phosphonium cation enables mitochondrial accumulation (ΔΨm-dependent). Applications include:
- Pro-Drug Design : Conjugating therapeutics (e.g., antioxidants) to the phosphonium group enhances mitochondrial uptake .
- Imaging : ⁹⁹mTc-labeled analogs track mitochondrial dysfunction in cancer cells .
- Challenges : Balancing lipophilicity (logP ~3.5) and cationic charge is critical for membrane penetration .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model ylide formation energy and transition states (e.g., B3LYP/6-31G*). Predicts regioselectivity in reactions with unsymmetrical aldehydes .
- MD Simulations : Assess solvation effects on reaction kinetics in polar vs. nonpolar solvents .
- Machine Learning : Train models on existing Wittig reaction datasets to forecast optimal conditions for new substrates .
Q. How can synthetic byproducts be identified and minimized during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
